molecular formula C13H14N2OSi B14244870 Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- CAS No. 393165-19-0

Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-

Cat. No.: B14244870
CAS No.: 393165-19-0
M. Wt: 242.35 g/mol
InChI Key: MLHXRKSJOOSQAR-UHFFFAOYSA-N
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Description

Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trimethylsilyl-ethynyl group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper, where 2-bromo-3-(pentamethyldisilanyl)pyridine reacts with ethynylbenzene derivatives . The reaction conditions include the use of PdCl₂(PPh₃)₂ and CuI as catalysts, and the reaction proceeds through intramolecular trans-bis-silylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl-ethynyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler pyridine derivatives.

Scientific Research Applications

Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isoxazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(trimethylsilyl)-: Similar in structure but lacks the isoxazole ring.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is unique due to the presence of both the trimethylsilyl-ethynyl group and the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

393165-19-0

Molecular Formula

C13H14N2OSi

Molecular Weight

242.35 g/mol

IUPAC Name

trimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethynyl]silane

InChI

InChI=1S/C13H14N2OSi/c1-17(2,3)9-7-11-10-13(15-16-11)12-6-4-5-8-14-12/h4-6,8,10H,1-3H3

InChI Key

MLHXRKSJOOSQAR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NO1)C2=CC=CC=N2

Origin of Product

United States

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